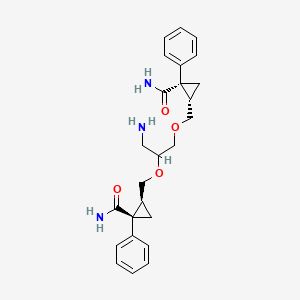

Milnacipran Dimer Impurity B

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H31N3O4 |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

(1R,2S)-2-[[3-amino-2-[[(1S,2R)-2-carbamoyl-2-phenylcyclopropyl]methoxy]propoxy]methyl]-1-phenylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C25H31N3O4/c26-13-21(32-15-20-12-25(20,23(28)30)18-9-5-2-6-10-18)16-31-14-19-11-24(19,22(27)29)17-7-3-1-4-8-17/h1-10,19-21H,11-16,26H2,(H2,27,29)(H2,28,30)/t19-,20-,21?,24+,25+/m1/s1 |

InChI Key |

YRHMRXSTXKHSTF-HIIHVHEMSA-N |

Isomeric SMILES |

C1[C@@H]([C@]1(C2=CC=CC=C2)C(=O)N)COCC(CN)OC[C@H]3C[C@@]3(C4=CC=CC=C4)C(=O)N |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)C(=O)N)COCC(CN)OCC3CC3(C4=CC=CC=C4)C(=O)N |

Origin of Product |

United States |

Mechanistic Investigations of Milnacipran Dimer Impurity B Formation Pathways

Process-Related Genesis of Milnacipran (B1663801) Dimer Impurity B

The formation of Milnacipran Dimer Impurity B during the manufacturing process is a complex issue influenced by several factors, from the quality of raw materials to the specific conditions of the chemical reactions.

Contribution of Starting Materials and Reagents to Dimer Formation

The purity of starting materials and reagents is paramount in controlling the level of impurities in the final milnacipran product. Contaminants within these initial components can react to form by-products, including the dimer impurity. google.comdaicelpharmastandards.com For instance, the synthesis of milnacipran often involves the use of reagents such as phenylacetonitrile (B145931) and (R)-epichlorohydrin. researchgate.net The presence of reactive impurities in these starting materials could potentially lead to the formation of dimeric structures under the reaction conditions.

Furthermore, the choice of reagents and their stoichiometry can influence impurity profiles. google.com For example, in some synthetic routes, activating reagents like chloromethylene dimethyl ammonium (B1175870) chloride, methanesulfonyl chloride, or trifluoroacetic anhydride (B1165640) are used. google.com The reactivity of these agents, if not properly controlled, could facilitate side reactions leading to dimerization.

Influence of Synthetic By-products on Dimerization

During the multi-step synthesis of milnacipran, various by-products can be generated. google.comresearchgate.net These by-products, if not effectively removed, can participate in subsequent reaction steps, leading to the formation of new impurities, including dimers. One of the key challenges in organic synthesis is to minimize the formation of such by-products, which often requires careful optimization of reaction conditions. doaj.org

For example, a common strategy in milnacipran synthesis involves the use of a lactone intermediate. researchgate.net Incomplete conversion or side reactions involving this intermediate could generate species that are prone to dimerization. The accumulation of such by-products can be a significant source of the final dimer impurity.

Role of Catalyst Residues and Reaction Intermediates

Catalysts are often employed to enhance the efficiency of chemical reactions in drug synthesis. smolecule.com However, residual amounts of catalysts, particularly heavy metals, can remain in the product and potentially catalyze unwanted side reactions, including dimerization. veeprho.com The International Council for Harmonisation (ICH) Q3D guideline mandates the control of elemental impurities, including catalyst residues. veeprho.com

Reaction intermediates are transient molecular entities that are formed during a chemical reaction. conicet.gov.ar Some of these intermediates can be highly reactive and may self-condense or react with other molecules to form stable dimeric impurities. The formation of such impurities is often dependent on the reaction conditions, such as temperature and reaction time. google.com For instance, high reaction temperatures can sometimes lead to the formation of degradation impurities. google.com

Degradation-Induced Formation of this compound

Milnacipran, like many pharmaceutical compounds, can degrade under various stress conditions, leading to the formation of impurities. scirp.org The formation of this compound can be a result of such degradation processes.

Hydrolytic Dimerization Mechanisms

Hydrolysis, the reaction with water, is a common degradation pathway for many drugs, especially those containing amide functional groups like milnacipran. akjournals.comwalshmedicalmedia.com Under hydrolytic conditions (acidic, basic, or neutral), milnacipran can degrade to form various products. scirp.orgakjournals.com Studies have shown that milnacipran is susceptible to degradation in the presence of water, particularly under alkaline and acidic conditions. akjournals.com

One of the degradation products that can form through hydrolysis is 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one, which may arise from an intramolecular nucleophilic reaction of milnacipran at elevated temperatures. tandfonline.com This or other hydrolytic degradation products could potentially undergo further reactions to form dimeric impurities. Research has indicated that a degradation product formed under both acidic and alkaline hydrolysis may be the same compound. akjournals.com

| Stress Condition | Extent of Degradation | Degradation Products |

| Acid Hydrolysis (1N HCl, 100°C, 4h) | Significant | Two additional peaks observed. akjournals.com |

| Alkaline Hydrolysis (0.1N NaOH, 100°C, 4h) | Most significant | Three additional peaks observed. akjournals.com |

| Neutral Hydrolysis (Water, 100°C, 4h) | Significant | One additional peak observed. akjournals.com |

Oxidative Pathways Leading to Dimer Formation

Oxidation is another critical degradation pathway for pharmaceuticals. walshmedicalmedia.com Milnacipran has been shown to be sensitive to oxidative stress, for instance, in the presence of hydrogen peroxide. scirp.orgwalshmedicalmedia.com Forced degradation studies have demonstrated that milnacipran degrades significantly under oxidative conditions. scirp.orgakjournals.com

The mechanism of oxidative dimerization would likely involve the formation of reactive radical species or other oxidized intermediates that can then combine to form a dimer. While specific studies detailing the oxidative dimerization of milnacipran to form Impurity B are not extensively available, the general principles of oxidative degradation suggest this as a plausible pathway. walshmedicalmedia.comiosrjournals.org

| Stress Condition | Extent of Degradation |

| Oxidative (3% H2O2, 100°C, 4h) | ~30% reduction in peak area. akjournals.com |

| Oxidative (5% H2O2, 70°C, 15h) | ~14% degradation. scirp.org |

Photolytic Contributions to Dimer Impurity B Generation

The stability of milnacipran under photolytic stress has been a subject of investigation in several forced degradation studies. These studies are crucial for understanding the potential for the formation of degradation products, including dimers like Impurity B, when the drug substance or its formulations are exposed to light.

Forced degradation studies are performed to intentionally degrade a sample to identify the likely degradation products and to demonstrate the specificity of analytical methods. scirp.orgresearchgate.net In the context of photolytic degradation, this typically involves exposing a solution of the drug substance to a specific wavelength of light, often UV radiation, for a defined period. nih.govjocpr.com

Several studies have reported on the photolytic stability of milnacipran. One study indicated that milnacipran is stable under photolytic degradation conditions, with no significant reduction in the peak area of the parent drug and no formation of additional peaks in the chromatogram. akjournals.com Another study, which exposed an aqueous solution of milnacipran to direct sunlight for 6 hours, also found the drug to be stable. akjournals.com Similarly, research utilizing UV radiation at 254 nm for 2 hours and exposure to both UV and normal light for 48 hours reported resistance to photolytic degradation. jocpr.comchesci.com

However, contrasting findings exist. One study reported that the most significant degradation of milnacipran occurred under photolysis at 254 nm and oxidative conditions. ufrgs.br This suggests that under specific experimental conditions, light exposure can induce the degradation of milnacipran. The discrepancy in findings could be attributed to variations in experimental parameters such as the solvent, concentration of the drug, intensity and wavelength of the light source, and the duration of exposure.

While the explicit formation of "this compound" is not consistently detailed in the available photolytic degradation studies of milnacipran, the observation of degradation under certain photolytic conditions suggests that the formation of various degradants, potentially including dimers, is possible. ufrgs.br The energy provided by UV radiation can, in principle, excite molecules to higher energy states, leading to the formation of reactive intermediates that could participate in dimerization reactions.

| Stress Condition | Observation | Reference |

|---|---|---|

| UV radiation (254 nm) for 2 hours | Stable, no additional peaks observed. | jocpr.com |

| Direct sunlight exposure for 6 hours (aqueous solution) | Stable. | akjournals.com |

| UV and normal light exposure for 48 hours | Resistant to degradation. | chesci.com |

| Photolysis at 254 nm | Significant degradation observed. | ufrgs.br |

| ICH prescribed light conditions (10 days) | Stable. | scirp.org |

Thermal Stress Effects on Dimerization

The effect of thermal stress on the stability of milnacipran is a critical parameter evaluated during forced degradation studies, as it provides insight into the potential formation of impurities, including dimers, during manufacturing, storage, and handling at elevated temperatures.

Multiple studies have investigated the behavior of milnacipran under thermal stress, with varying conditions and outcomes. Several reports indicate that milnacipran is stable under thermal degradation. akjournals.com For instance, exposing solid milnacipran to 120°C for two days did not result in any marked reduction in the parent drug's peak area or the appearance of new degradation products. akjournals.com Another study where a drug solution was heated to 80°C for 30 minutes also concluded that the drug was resistant to thermal degradation. innovareacademics.in Similarly, exposure to a temperature of 60°C for 10 days showed the drug to be stable. scirp.org

In contrast, some studies have reported degradation of milnacipran under thermal stress. One such study observed 2.95% degradation when milnacipran was subjected to thermal stress, which was the highest among all the stress conditions tested (acidic, alkaline, oxidative, and photolytic). innovareacademics.in This particular study noted the appearance of extra peaks in the chromatogram at 16.924, 23.393, and 26.486 minutes, indicating the formation of degradation products. innovareacademics.in Another investigation involving heating the drug sample in an oven at temperatures ranging from 40°C to 80°C for 48 hours also aimed to evaluate thermal degradation. chesci.com

The formation of dimeric impurities under thermal stress is a known phenomenon for some pharmaceutical compounds. google.com Although the specific identification of "this compound" is not explicitly mentioned in the context of these thermal degradation studies, the appearance of new, unidentified peaks in some experiments suggests that the formation of such impurities is a possibility. innovareacademics.in The elevated temperatures can provide the necessary activation energy for chemical reactions, including dimerization, to occur. The inconsistency in the reported results could be due to differences in the physical form of the drug (solid vs. solution), the specific temperatures applied, the duration of exposure, and the analytical techniques used for detection.

| Stress Condition | Observation | Reference |

|---|---|---|

| 120°C for 2 days (solid state) | Stable, no marked reduction in peak area or additional peaks. | akjournals.com |

| 80°C for 30 minutes (solution) | Resistant to degradation, though another part of the same study reports 2.95% degradation with extra peaks. | innovareacademics.in |

| 60°C for 10 days | Stable. | scirp.org |

| 40°C to 80°C for 48 hours | Evaluated for degradation. | chesci.com |

Theoretical and Computational Modeling of Dimerization Processes

Theoretical and computational modeling offers a powerful approach to understanding the complex processes of impurity formation, including the dimerization of pharmaceutical molecules like milnacipran. These methods can provide insights into reaction mechanisms, transition states, and the thermodynamic and kinetic favorability of impurity formation pathways that may be difficult to elucidate through experimental means alone.

MD simulations, for example, can be used to study the spontaneous association of molecules in a given environment. nih.gov By simulating the movement of milnacipran molecules over time, it's possible to observe their propensity to form dimers and to characterize the structure and stability of these dimers. nih.gov Such simulations can take into account factors like solvent effects and temperature, providing a more realistic model of the conditions under which dimerization might occur. pitt.edu

QM calculations can be employed to investigate the electronic structure of milnacipran and to model the reaction pathway of dimerization. These calculations can determine the energy barriers for different potential reaction mechanisms, helping to identify the most likely pathway for the formation of Impurity B. For instance, QM methods can be used to model the transition state of the dimerization reaction, providing a detailed picture of the molecular geometry and electronic changes that occur as two milnacipran molecules come together.

In the broader context of drug development, computational tools are also used for in silico toxicity prediction of impurities. nih.govresearchgate.net Once the structure of an impurity like this compound is known or proposed, computational models can be used to predict its potential toxicological properties. This information is valuable for risk assessment and for setting appropriate limits for the impurity in the final drug product.

The application of these computational methods to the study of this compound would involve:

Conformational Analysis: Determining the most stable three-dimensional structures of the milnacipran monomer.

Dimer Docking: Simulating the approach and binding of two milnacipran molecules to identify potential dimer configurations.

Reaction Pathway Modeling: Using QM methods to calculate the energy profile of the dimerization reaction, including the identification of transition states and intermediates.

Thermodynamic and Kinetic Analysis: Calculating the free energy changes and reaction rates to assess the likelihood of dimer formation under different conditions.

Although direct studies are lacking, the established utility of computational modeling in understanding molecular interactions and reactivity suggests that it would be a valuable tool for a detailed mechanistic investigation of this compound formation. pitt.edu

Advanced Methodologies for Structural Elucidation of Milnacipran Dimer Impurity B

Chromatographic Isolation and Purification Strategies

The initial and most crucial step in the characterization of any impurity is its isolation from the bulk drug substance in a pure form. Various chromatographic techniques are employed to achieve the necessary enrichment and purification of Milnacipran (B1663801) Dimer Impurity B.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Enrichment

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a cornerstone technique for isolating impurities at a scale sufficient for comprehensive spectroscopic analysis. asianpubs.orgfrontiersin.org This method is an extension of analytical HPLC, utilizing larger columns and higher flow rates to separate and collect fractions of the target impurity. frontiersin.orggoogleapis.com

In the context of Milnacipran Dimer Impurity B, a typical preparative HPLC method would involve the use of a reversed-phase column, such as a C18 or C8, due to the non-polar nature of the compounds. asianpubs.orggoogle.com A gradient elution is often employed, starting with a higher proportion of a weaker solvent (e.g., water with an acidic modifier like formic or acetic acid) and gradually increasing the concentration of a stronger organic solvent (e.g., acetonitrile (B52724) or methanol). frontiersin.orggoogleapis.comnih.gov This gradient allows for the effective separation of the dimer impurity from the parent Milnacipran and other related substances. scirp.org The fractions corresponding to the impurity peak, identified by UV detection, are collected, and the solvent is subsequently removed, often through lyophilization, to yield the isolated impurity. rasayanjournal.co.insemanticscholar.org The purity of the isolated fraction is then confirmed using analytical HPLC before proceeding to structural elucidation. spectroscopyonline.com

Table 1: Illustrative Preparative HPLC Parameters for Impurity Isolation

| Parameter | Value |

| Column | Reversed-Phase C18, 19 x 300 mm, 7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0.0 | |

| 30.0 | |

| 40.0 | |

| 42.0 | |

| 45.0 | |

| Flow Rate | 20 mL/min |

| Detection | UV at 215 nm |

| Injection Volume | 5 mL (of enriched sample solution) |

Flash Chromatography Applications in Impurity Isolation

Flash chromatography serves as a rapid and efficient method for the preliminary purification or enrichment of the target impurity from a crude mixture before final polishing with Prep-HPLC. spectroscopyonline.com This technique utilizes a lower pressure than HPLC and typically employs silica (B1680970) gel columns. While less common for final purification of closely related impurities, it is valuable for processing larger quantities of material to obtain an enriched sample. spectroscopyonline.comgoogle.com For this compound, a normal-phase or reversed-phase flash chromatography step could be used to remove grossly different impurities, thereby concentrating the dimer and simplifying the subsequent Prep-HPLC separation. spectroscopyonline.com The selection of the stationary and mobile phases is critical and is often guided by preliminary thin-layer chromatography (TLC) studies. google.com

Two-Dimensional Liquid Chromatography (2D-LC) for Complex Mixtures

For particularly complex impurity profiles where one-dimensional chromatography offers insufficient resolution, two-dimensional liquid chromatography (2D-LC) provides a powerful alternative. chromatographyonline.com This technique involves coupling two independent chromatographic systems with different separation mechanisms (orthogonality). chromatographyonline.com A fraction containing the co-eluting impurity from the first dimension (1D) is automatically transferred to a second dimension (2D) column for further separation. chromatographyonline.com

For instance, a reversed-phase separation in the first dimension could be coupled with a different reversed-phase selectivity or a normal-phase or chiral column in the second dimension. chromatographyonline.com This approach, particularly heart-cutting 2D-LC, allows for the targeted isolation and enrichment of low-level impurities like this compound, which might be difficult to resolve from the main API peak or other impurities in a single run. chromatographyonline.comresearchgate.net The use of 2D-LC can also facilitate online desalting of fractions before they are introduced into a mass spectrometer. chromatographyonline.com

Spectroscopic Techniques for Definitive Structural Determination

Once a sufficient quantity of the purified impurity is obtained, a suite of spectroscopic techniques is employed to unambiguously determine its chemical structure.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS, Q-TOF MS/MS) for Molecular Information

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of the impurity. frontiersin.orgrasayanjournal.co.in Techniques like Quadrupole Time-of-Flight (Q-TOF) MS provide mass accuracy in the low ppm range, allowing for the confident assignment of a molecular formula to the protonated molecule [M+H]⁺ of this compound. americanpharmaceuticalreview.com

Tandem mass spectrometry (MS/MS) is then used to probe the structure by fragmenting the parent ion and analyzing the resulting daughter ions. americanpharmaceuticalreview.com This fragmentation pattern provides crucial information about the connectivity of the molecule and the nature of the linkage between the two Milnacipran units in the dimer. nih.govresearchgate.net By comparing the fragmentation pattern of the dimer impurity with that of the parent Milnacipran, the site of dimerization can often be deduced. researchgate.net The combination of LC with MS/MS (LC-MS/MS) is a powerful tool for analyzing complex mixtures and identifying degradation products and impurities. nih.govnih.gov

Table 2: Hypothetical HRMS and MS/MS Data for this compound

| Analysis | Milnacipran (Parent Drug) | This compound |

| Molecular Formula | C15H22N2O | C30H42N4O2 (Hypothetical) |

| Exact Mass | 246.1732 | 490.3308 (Hypothetical) |

| HRMS [M+H]⁺ (Observed) | 247.1805 | 491.3381 (Hypothetical) |

| Major MS/MS Fragments | m/z 100.1 (aminomethyl fragment) | Presence or absence of key Milnacipran fragments; ions indicating the dimer linkage |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the complete structural elucidation of organic molecules, including pharmaceutical impurities. semanticscholar.orgconicet.gov.ar It provides detailed information about the carbon-hydrogen framework of the molecule. frontiersin.org

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon) NMR, provide the initial overview of the structure. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. rasayanjournal.co.inresearchgate.net

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. conicet.gov.argithub.io

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds, helping to piece together spin systems within the molecule. frontiersin.orggithub.io

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to, allowing for the unambiguous assignment of carbon signals. github.ioustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation) is one of the most powerful 2D NMR experiments, showing correlations between protons and carbons that are separated by two or three bonds. github.ioustc.edu.cn These long-range correlations are instrumental in connecting the different spin systems and identifying the points of attachment between the two Milnacipran units in the dimer structure. nih.gov

By meticulously analyzing the data from these 1D and 2D NMR experiments, chemists can definitively establish the complete structure and stereochemistry of this compound. frontiersin.orgsemanticscholar.org

Table 3: Key NMR Techniques for Structural Elucidation

| NMR Experiment | Information Provided |

| ¹H NMR | Proton chemical shifts, integration (proton count), and coupling constants (connectivity). |

| ¹³C NMR | Number and chemical environment of carbon atoms. |

| COSY | Reveals ¹H-¹H spin-spin coupling networks (e.g., adjacent protons). |

| HSQC | Correlates each proton to its directly attached carbon atom. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments. |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the molecule is generated. In the structural analysis of this compound, FT-IR spectroscopy is pivotal for discerning the molecular changes that have occurred relative to the parent Milnacipran molecule.

The FT-IR spectrum of Milnacipran is defined by absorption bands characteristic of its primary functional groups. rjptonline.org The primary amine (R-NH₂) group is notable for its two N-H stretching vibrations, which typically appear in the 3400-3250 cm⁻¹ region. orgchemboulder.comlibretexts.org Another key feature is the strong absorption from the carbonyl (C=O) group of the amide linkage, found around 1710 cm⁻¹. libretexts.org The phenyl group contributes to C-H stretching bands above 3000 cm⁻¹ and C=C stretching within the 1450-1600 cm⁻¹ range. masterorganicchemistry.com

Analysis of this compound would involve a meticulous comparison of its spectrum to that of pure Milnacipran. The formation of a dimer implies the creation of a new covalent bond, which would alter the vibrational modes of the participating functional groups. For instance, if the dimerization involves the primary amine groups to form a secondary amine bridge, the characteristic pair of N-H stretching bands would be replaced by a single, weaker N-H stretching band between 3350-3310 cm⁻¹. orgchemboulder.commasterorganicchemistry.com The N-H bending vibration of a primary amine, seen between 1650-1580 cm⁻¹, would also likely disappear. orgchemboulder.com By identifying such shifts or disappearances of key bands, analysts can deduce the specific functional groups involved in the linkage, providing critical data for the structural elucidation of the impurity. semanticscholar.org

**Table 1: Characteristic FT-IR Absorption Bands for Milnacipran and Expected Variations in Dimer Impurity B**| Functional Group | Milnacipran (Expected Wavenumber cm⁻¹) | Expected Changes in this compound |

|---|---|---|

| N-H Stretch (Primary Amine) | Two bands at 3400-3250 orgchemboulder.comlibretexts.org | Disappearance of two bands, possible appearance of a single weaker band for a secondary amine. orgchemboulder.comutdallas.edu |

| C-H Stretch (Aromatic) | >3000 masterorganicchemistry.com | Likely to remain, confirming the presence of the phenyl group. |

| C-H Stretch (Aliphatic) | ~2850-2960 libretexts.org | Likely to remain. |

| C=O Stretch (Amide) | ~1710 libretexts.org | Potential shift depending on proximity to the dimerization site. |

| N-H Bend (Primary Amine) | 1650-1580 orgchemboulder.com | Expected to disappear if the primary amine is involved in the linkage. orgchemboulder.com |

| C-N Stretch (Aliphatic Amine) | 1250–1020 orgchemboulder.com | Shift or change in intensity expected. |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Identification

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a substance. This absorption is caused by electronic transitions within chromophores, which are the specific parts of a molecule that absorb light. nih.gov In Milnacipran, the principal chromophore is the phenyl group. googleapis.com

The UV-Vis spectrum of Milnacipran, when dissolved in a solvent like 0.1 N HCl or methanol (B129727), exhibits a maximum absorption (λmax) at approximately 220-223 nm. rjptonline.orgajrconline.orgrjptonline.org This absorption corresponds to the π → π* electronic transitions within the benzene (B151609) ring.

When analyzing this compound, UV-Vis spectroscopy can provide valuable information regarding changes to the electronic structure. The formation of the dimer could potentially alter the chromophore's environment. If the dimerization extends the system of conjugated π-electrons, a bathochromic shift (a shift to a longer wavelength) would be observed. Conversely, a structural change that disrupts conjugation could lead to a hypsochromic shift (a shift to a shorter wavelength). The molar absorptivity of the dimer is also likely to differ from that of two individual Milnacipran molecules. While some studies have used derivatization to shift the absorption into the visible range for easier detection, the native UV spectrum is key for structural comparison. researchgate.netscielo.br Comparing the λmax and molar absorptivity of the impurity to the parent drug allows researchers to infer whether the dimerization process has impacted the phenyl chromophore. researchgate.net

**Table 2: Typical UV-Vis Spectral Data for Milnacipran and Potential Observations for Dimer Impurity B**| Compound | Solvent | λmax (nm) | Potential Observations for Dimer Impurity B |

|---|---|---|---|

| Milnacipran | 0.1 N HCl / Methanol | ~223 ajrconline.orgrjptonline.org | A shift in λmax and/or a change in molar absorptivity, indicating an altered electronic environment of the phenyl chromophore. |

Chemometric Approaches and Software-Assisted Structural Characterization

The structural elucidation of novel impurities like this compound is a complex task that benefits significantly from the integration of multiple analytical data streams through chemometrics and software assistance. nih.govnih.gov Chemometrics employs mathematical and statistical methods to extract maximum useful information from chemical data, which is crucial for analyzing the subtle differences between a drug and its impurities. mdpi.com

Software-assisted tools can streamline the identification process. acdlabs.com For instance, Computer-Assisted Structure Elucidation (CASE) software can process spectral data from NMR, MS, and FT-IR, and propose a list of candidate structures that are consistent with the experimental findings. acdlabs.comnih.gov These programs often correlate the experimental data with extensive spectral databases to rank the most probable structures.

In the specific case of this compound, a chemometric approach could involve using multivariate analysis techniques like Principal Component Analysis (PCA) or cluster analysis. semanticscholar.orgijpsonline.com These methods can compare the full spectral datasets (e.g., from FT-IR or LC-MS) of the impurity and the parent drug, effectively highlighting the spectral regions with the most significant variations. mdpi.com This guides the analyst toward the part of the molecule that has undergone modification.

Furthermore, predictive software plays a crucial role in verifying hypothesized structures. lhasalimited.org Once a potential dimer structure is proposed, its theoretical IR, NMR, and mass spectra can be simulated. nih.gov A strong correlation between these computationally predicted spectra and the experimentally measured spectra of the impurity provides robust evidence supporting the proposed structure. nsf.gov This iterative cycle of data acquisition, computational analysis, and structural hypothesis testing is a powerful, modern strategy for the unambiguous characterization of pharmaceutical impurities. hpst.czimageprovision.com

Analytical Method Development and Validation for Milnacipran Dimer Impurity B Quantification

Development of High-Resolution Chromatographic Methods

High-resolution chromatography is the cornerstone of impurity analysis in the pharmaceutical industry, providing the necessary specificity and sensitivity to detect and quantify impurities, even at trace levels. biomedres.us The development of such methods for Milnacipran (B1663801) Dimer Impurity B involves a multi-faceted approach, leveraging various chromatographic techniques to suit different stages of the manufacturing and quality control process.

Ultra-High Performance Liquid Chromatography (U-HPLC) Method Optimization

U-HPLC stands out for its rapid and high-resolution separation capabilities, making it an ideal choice for the quantitative determination of Milnacipran and its related substances, including dimer impurities. scirp.orgresearchgate.net The optimization of a U-HPLC method is a critical step to ensure that it is stability-indicating, meaning it can accurately measure the drug substance in the presence of its degradation products and process-related impurities. researchgate.net

A key objective in method development is to achieve a resolution of greater than 2.0 between Milnacipran and all its potential impurities. scirp.orgscirp.org This ensures that the peaks in the chromatogram are well-separated, allowing for accurate quantification. The process often involves screening various columns, mobile phases, and gradient conditions. For instance, a common approach utilizes a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724). scirp.orgresearchgate.net The pH of the buffer is a critical parameter that is adjusted to optimize the retention and peak shape of the analytes. researchgate.net

A typical U-HPLC method for Milnacipran and its impurities might employ a gradient elution, where the proportion of the organic solvent is increased over time to elute compounds with different polarities. scirp.org Detection is commonly performed using a UV detector, with the wavelength set to a value where both Milnacipran and its impurities exhibit significant absorbance, such as 210 nm or 220 nm. researchgate.netnih.gov

The validation of the developed U-HPLC method is performed according to the International Conference on Harmonization (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is reliable for its intended purpose. researchgate.netnih.gov

Table 1: Example of U-HPLC Method Parameters for Milnacipran Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC BEH Phenyl, 100 mm x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.05% Formic acid in acetonitrile:methanol (B129727) (8:2 v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 27°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 5 µL |

| Run Time | 12.0 min |

This table presents a sample set of U-HPLC conditions and does not represent a universally applicable method.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Methodologies

RP-HPLC is a widely used and robust technique for the routine analysis of drug substances and their impurities. biomedres.us Several RP-HPLC methods have been developed and validated for the determination of Milnacipran and its related compounds. jocpr.comchesci.comijndd.inpharmascholars.com These methods are designed to be simple, precise, and accurate for the quantification of impurities in both bulk drug and pharmaceutical dosage forms. iosrjournals.org

The selection of the stationary phase is crucial for achieving the desired separation. C18 columns are frequently employed due to their hydrophobicity, which allows for good retention and separation of a wide range of organic molecules. researchgate.netjocpr.com The mobile phase typically consists of a mixture of a phosphate (B84403) buffer and an organic solvent such as methanol or acetonitrile. researchgate.netijndd.in The pH of the buffer is adjusted to control the ionization state of the analytes and thereby their retention on the column. For example, a mobile phase of phosphate buffer (pH 3.6) and acetonitrile in a 70:30 ratio has been used. ijndd.in

Isocratic elution, where the mobile phase composition remains constant throughout the run, can be employed for simpler separations. pharmascholars.com However, for complex impurity profiles, a gradient elution is often necessary to achieve adequate resolution of all components. jocpr.com The flow rate is typically set around 1.0 mL/min, and UV detection is commonly used, with the wavelength often set at 220 nm. researchgate.netpharmascholars.com

Validation of RP-HPLC methods is essential and includes the evaluation of parameters like linearity, precision, accuracy, and robustness, as per ICH guidelines. iosrjournals.org The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the method. researchgate.net

Table 2: Representative RP-HPLC Method Parameters for Milnacipran Analysis

| Parameter | Condition |

|---|---|

| Column | Kromasil C18, 250mm x 4.6mm, 5µm |

| Mobile Phase | Methanol: Water: Acetonitrile (85:5:10 v/v) |

| Flow Rate | 1.1 mL/min |

| Detection Wavelength | 217 nm |

| Retention Time (Milnacipran) | 6.7 min |

| Linearity Range | 30-210 µg/mL |

This table provides an example of RP-HPLC conditions and should be adapted based on specific analytical needs. chesci.com

Gas Chromatography (GC) for Volatile By-products Associated with Dimerization

While liquid chromatography is the primary tool for analyzing non-volatile impurities like dimers, Gas Chromatography (GC) is essential for the detection and quantification of volatile and semi-volatile impurities that may be present in the drug substance. veeprho.com These can include residual solvents from the manufacturing process or volatile by-products that might be associated with the dimerization reaction. veeprho.com

The use of GC in the quality control of Milnacipran is part of a comprehensive approach to ensure the purity of the final product. fda.gov The technique is particularly suited for separating and quantifying compounds that are thermally stable and can be readily vaporized without decomposition. sigmaaldrich.com

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (e.g., helium or nitrogen). The separation occurs based on the differential partitioning of the analytes between the carrier gas and a stationary phase coated on the inside of the column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

The selection of the appropriate GC column and temperature program is critical for achieving the desired separation of volatile by-products. Method validation would include assessing specificity, linearity, range, accuracy, and precision for the targeted volatile compounds.

Thin-Layer Chromatography (TLC) for Screening and Early Detection

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective tool for the qualitative screening and semi-quantitative estimation of impurities in drug substances. tsijournals.com It is particularly useful for in-process controls and for the early detection of potential impurities, including dimers, during the development of the manufacturing process. amazonaws.com

For the analysis of Milnacipran and its impurities, a TLC method would typically involve spotting a solution of the sample onto a TLC plate pre-coated with a stationary phase, such as silica (B1680970) gel 60 F254. tsijournals.comresearchgate.net The plate is then developed in a chamber containing a suitable mobile phase. The choice of the mobile phase is critical for achieving good separation. A mixture of solvents like chloroform, methanol, and ammonia (B1221849) has been found to be effective for separating Milnacipran from its degradation products. researchgate.net

After development, the separated spots are visualized, often under UV light at a specific wavelength (e.g., 220 nm or 254 nm). tsijournals.comresearchgate.net The RF value (retardation factor) of each spot is calculated and compared with that of a reference standard to identify the compounds. For quantitative or semi-quantitative analysis, a densitometer can be used to measure the intensity of the spots. researchgate.net

TLC methods can be validated for parameters such as specificity, linearity, and range to ensure they are suitable for their intended purpose. tsijournals.com

Table 3: Example of a Validated HPTLC Method for Milnacipran

| Parameter | Condition |

|---|---|

| Stationary Phase | Pre-coated Silica Gel 60 F254 |

| Mobile Phase | Chloroform: Methanol: Ammonia (6.4:2.5:0.2 v/v/v) |

| Scanning Wavelength | 220 nm |

| RF Value (Milnacipran) | 0.45 ± 0.02 |

This table illustrates a sample HPTLC method and may require optimization for specific applications. researchgate.net

Application of Hyphenated Techniques in Impurity Profiling

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for comprehensive impurity profiling. ajrconline.org They not only allow for the separation and quantification of impurities but also provide structural information, which is crucial for the identification of unknown impurities. ijfmr.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Impurity Profiling

LC-MS is a highly sensitive and specific technique that has become indispensable for the identification and characterization of pharmaceutical impurities. researchgate.netiosrjournals.org It combines the superior separation capabilities of liquid chromatography with the mass-analyzing power of mass spectrometry. biomedres.us This combination is particularly valuable for the analysis of complex mixtures and for the structural elucidation of unknown compounds, such as Milnacipran Dimer Impurity B. researchgate.net

In an LC-MS system, the eluent from the LC column is introduced into the ion source of the mass spectrometer, where the analyte molecules are ionized. Common ionization techniques include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). americanpharmaceuticalreview.com The resulting ions are then separated in the mass analyzer based on their mass-to-charge ratio (m/z), and a mass spectrum is generated. americanpharmaceuticalreview.com

For quantitative analysis, LC-MS can be operated in the selected ion monitoring (SIM) mode, where only ions of a specific m/z are monitored, or in the multiple reaction monitoring (MRM) mode for tandem mass spectrometry (MS/MS), which provides even greater selectivity and sensitivity. iosrjournals.orgnih.gov In MRM, a specific precursor ion is selected and fragmented, and a specific product ion is then monitored. For example, in the analysis of Milnacipran, the parent-to-product ion transition of m/z 247.2 → 100.1 has been used for quantification. iosrjournals.orgnih.gov

The development of an LC-MS method involves optimizing both the chromatographic separation and the mass spectrometric parameters. nih.gov The choice of mobile phase is critical, as it must be compatible with the ionization source. Volatile buffers, such as ammonium (B1175870) acetate (B1210297) or formic acid, are often used. iosrjournals.orgnih.gov

LC-MS/MS has been successfully applied to pharmacokinetic studies of Milnacipran, demonstrating its ability to quantify the drug at low concentrations in biological matrices. nih.gov The high sensitivity and specificity of this technique make it an invaluable tool for the comprehensive impurity profiling of Milnacipran, enabling the detection and identification of even trace-level impurities. researchgate.net

Table 4: LC-MS/MS Parameters for Quantification of Milnacipran

| Parameter | Condition |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| MRM Transition (Milnacipran) | m/z 247.2 → 100.1 |

| MRM Transition (Internal Standard) | m/z 257.2 → 240.3 (for Milnacipran-d10) |

| Column | Gemini C18, 150 x 2.0 mm, 5 µm |

| Mobile Phase | Acetonitrile / 0.1% Formic acid (50:50, v/v) |

| Flow Rate | 0.25 mL/min |

This table presents an example of LC-MS/MS conditions and should be considered as a starting point for method development. iosrjournals.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatile Impurities

While High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of many organic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) serves a crucial, complementary role, particularly for the identification and quantification of volatile and semi-volatile impurities that may be present in the Milnacipran API or arise during its synthesis. The high sensitivity and specificity of GC-MS make it an ideal technique for detecting trace-level volatile compounds that are not amenable to HPLC analysis.

The method involves dissolving the drug substance in a suitable volatile solvent, followed by direct injection into the GC system. The gas chromatograph separates individual volatile components based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. This mass spectrum acts as a chemical fingerprint, allowing for unambiguous identification of impurities. For quantitative analysis, a calibration curve is established using a certified reference standard of the target volatile impurity.

Validation of Analytical Methods for this compound

The validation of analytical methods is a regulatory requirement to ensure that the chosen method is suitable for its intended purpose. For this compound, a comprehensive validation process is undertaken to demonstrate the reliability, accuracy, and precision of the quantification method, typically an HPLC method, in accordance with International Council for Harmonisation (ICH) guidelines.

Specificity and Selectivity in Impurity Detection

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, or matrix components. To establish the specificity for this compound, a solution containing Milnacipran API is spiked with known amounts of the dimer impurity and other related substances. The resulting chromatogram must demonstrate complete separation of the this compound peak from the main Milnacipran peak and any other potential impurities. The peak purity of the dimer impurity is often assessed using a photodiode array (PDA) detector to ensure that the peak is spectrally homogeneous and free from co-eluting substances.

Linearity and Range of Quantification

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. For this compound, this is determined by preparing a series of calibration standards at different concentrations, typically spanning from the limit of quantification (LOQ) to 150% of the specified limit for the impurity. The response factor (peak area) for each concentration is plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r²) is expected to be greater than 0.99, indicating a strong linear relationship.

Table 1: Illustrative Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 0.1 | 12,540 |

| 0.5 | 63,210 |

| 1.0 | 124,850 |

| 1.5 | 187,900 |

| 2.0 | 250,100 |

| 2.5 | 311,500 |

This is an interactive data table. You can sort and filter the data.

The range of quantification is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable levels of precision, accuracy, and linearity.

Accuracy and Precision Assessments

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by performing recovery studies. A known amount of this compound reference standard is added to the Milnacipran API at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery of the added impurity is then calculated.

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). For repeatability, multiple preparations of a sample at 100% of the test concentration are analyzed on the same day. Intermediate precision involves repeating the analysis on different days with different analysts or equipment. The results are expressed as the relative standard deviation (RSD) of the measurements.

Table 2: Example of Accuracy and Precision Results

| Parameter | Specification | Result |

| Accuracy (% Recovery) | ||

| 50% Level | 98.0 - 102.0% | 99.5% |

| 100% Level | 98.0 - 102.0% | 100.2% |

| 150% Level | 98.0 - 102.0% | 101.1% |

| Precision (% RSD) | ||

| Repeatability (n=6) | NMT 2.0% | 0.8% |

| Intermediate Precision (n=6) | NMT 2.0% | 1.2% |

NMT: Not More Than. This is an interactive data table.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio, where the LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at a ratio of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness and System Suitability Evaluations

Robustness is the capacity of an analytical method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in the mobile phase composition (e.g., ±2% organic phase), pH of the buffer (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The method is considered robust if the system suitability parameters remain within the established limits despite these changes.

System suitability testing is an integral part of the analytical method and is performed before each analytical run to ensure the performance of the chromatographic system. It involves injecting a standard solution and checking parameters such as peak asymmetry (tailing factor), theoretical plates, and the relative standard deviation of replicate injections. These tests confirm that the system is operating correctly and is suitable for the intended analysis.

Development of Stability-Indicating Methods for Milnacipran and its Dimer Impurity B

The development of a robust, stability-indicating analytical method is a critical component of pharmaceutical quality control. Such methods are essential for accurately quantifying the active pharmaceutical ingredient (API) and for detecting and quantifying any impurities or degradation products that may form during manufacturing, storage, or upon exposure to stress conditions. For Milnacipran, ensuring the separation and accurate measurement of process-related impurities and degradants is paramount to guaranteeing its quality and purity. Among the potential impurities, dimeric species such as this compound require specific attention due to their potential to form during synthesis.

A stability-indicating method must be able to resolve the main drug peak from all potential impurities and degradation products, demonstrating specificity and accuracy in the face of various stress factors. The development and validation of such methods are guided by the International Council on Harmonisation (ICH) guidelines.

Chromatographic Method Development

The primary technique for the quantification of Milnacipran and its related substances, including dimeric impurities, is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (U-HPLC). Current time information in Bangalore, IN. These methods offer high resolution, sensitivity, and specificity.

The development process typically involves the systematic optimization of several chromatographic parameters to achieve the desired separation. A common starting point is the use of a C18 stationary phase, which provides good retention for the moderately polar Milnacipran and its impurities. Current time information in Bangalore, IN.

Mobile Phase Optimization: The mobile phase composition is a critical factor. A typical mobile phase consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. researchgate.net The buffer, often a phosphate or octane-1-sulphonic acid solution, helps to control the pH and improve peak shape. Current time information in Bangalore, IN.researchgate.net The pH is a crucial parameter; for instance, adjusting the buffer pH to around 2.5 can provide good resolution for Milnacipran and its impurities. Current time information in Bangalore, IN. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the timely elution of both early- and late-eluting impurities, including high molecular weight species like dimers. researchgate.net

Detection Wavelength: The selection of an appropriate detection wavelength is vital for achieving adequate sensitivity for both the API and its impurities. Milnacipran and its related compounds show significant UV absorbance. Wavelengths of 210 nm and 220 nm have been found to be suitable for detecting Milnacipran and a wide range of its impurities. Current time information in Bangalore, IN.researchgate.net

Column and Flow Rate: The separation is typically achieved on a C18 column. Current time information in Bangalore, IN. The flow rate is optimized to balance analysis time with separation efficiency; a flow rate of 1.0 ml/min for HPLC or a lower rate of 0.2-0.5 mL/min for U-PLC is common. Current time information in Bangalore, IN.nih.gov

Forced Degradation Studies

To establish the stability-indicating nature of the analytical method, forced degradation studies are performed on Milnacipran as mandated by ICH guidelines. Current time information in Bangalore, IN. These studies involve subjecting the drug substance to harsh conditions to intentionally generate degradation products. The developed analytical method must be able to separate Milnacipran from all the formed degradants, thus proving its specificity.

Significant degradation of Milnacipran has been observed under hydrolytic (acid and base), and oxidative stress conditions. Current time information in Bangalore, IN. The conditions used in these studies are summarized below:

| Stress Condition | Reagent/Condition | Observation |

| Acid Hydrolysis | 1N HCl | Significant degradation observed. Current time information in Bangalore, IN. |

| Base Hydrolysis | 0.1N NaOH | Significant degradation observed. Current time information in Bangalore, IN. |

| Oxidation | 5% H₂O₂ | Significant degradation observed. Current time information in Bangalore, IN. |

| Thermal Degradation | 60°C | Degradation observed. Current time information in Bangalore, IN.tandfonline.com |

| Photolytic Degradation | UV light exposure | Degradation observed. researchgate.net |

The ability of the developed HPLC/U-HPLC methods to resolve the Milnacipran peak from the peaks of degradation products formed under these conditions confirms the stability-indicating power of the method. The mass balance is also calculated, which should ideally be close to 100%, indicating that all degradation products have been accounted for. Current time information in Bangalore, IN.

Method Validation

Once the chromatographic conditions are optimized and the stability-indicating nature is confirmed, the method is validated according to ICH guidelines. The validation process assesses various parameters to ensure the method is reliable for its intended purpose.

Specificity: This is demonstrated through forced degradation studies, where the method must show complete separation of the Milnacipran peak from any impurities or degradants. The resolution between Milnacipran and its process-related impurities should be greater than 2.0. Current time information in Bangalore, IN.

Linearity: The linearity of the method is established by analyzing solutions at different concentrations. The correlation coefficient (r²) for the calibration curve should be greater than 0.999, indicating a linear relationship between concentration and peak area. Current time information in Bangalore, IN.researchgate.net

Precision: The precision of the method is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) for the peak areas should be within acceptable limits, typically less than 2.0% for impurities. Current time information in Bangalore, IN.

Accuracy: Accuracy is determined by performing recovery studies. A known amount of the impurity is spiked into the sample, and the percentage recovery is calculated. The recovery for impurities should typically be within the range of 90.5% to 104%. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are determined based on the signal-to-noise ratio. researchgate.net

Robustness: The robustness of the method is its ability to remain unaffected by small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase pH. Current time information in Bangalore, IN. The resolution between critical peak pairs is monitored during these variations.

The table below summarizes typical validation parameters for a stability-indicating U-HPLC method for Milnacipran and its impurities.

| Validation Parameter | Typical Acceptance Criteria/Results |

| Linearity (r²) | > 0.999 Current time information in Bangalore, IN. |

| Accuracy (% Recovery) | 99.7% to 102.1% for impurities Current time information in Bangalore, IN. |

| Precision (%RSD) | < 2.0% for impurities Current time information in Bangalore, IN. |

| LOD of Impurities | 0.001% - 0.009% of analyte concentration Current time information in Bangalore, IN. |

| LOQ of Impurities | 0.003% - 0.027% of analyte concentration Current time information in Bangalore, IN. |

| Resolution (Rs) | > 2.0 between all peaks Current time information in Bangalore, IN. |

By adhering to this rigorous development and validation process, a reliable stability-indicating method can be established for the quantification of Milnacipran and its critical impurities, including this compound, ensuring the safety and efficacy of the final pharmaceutical product.

Strategies for Control and Mitigation of Milnacipran Dimer Impurity B

Engineering of Synthetic Routes to Minimize Dimer Formation

The primary strategy to control impurities is to prevent their formation during the API synthesis. This can be achieved by carefully engineering the synthetic route.

The formation of dimer impurities is often sensitive to reaction conditions. Optimizing parameters such as temperature, solvent, and reagents can significantly minimize the generation of these by-products. nih.govresearchgate.net For instance, in the synthesis of some pharmaceutical compounds, lowering the reaction temperature has been shown to prevent the formation of certain impurities, although this may also impact reaction time and yield. nih.gov The choice of solvent is also crucial; replacing high-boiling-point solvents with lower-boiling-point alternatives can sometimes prevent impurity formation. nih.gov

A systematic approach to optimizing reaction conditions often involves screening various solvents and bases to find a combination that maximizes the yield of the desired product while minimizing by-products. nih.gov Understanding the mechanism of impurity formation is key to developing effective control strategies. ajrconline.org For example, if an impurity is formed through an oxidation-sensitive pathway, sparging the reaction mixture with nitrogen prior to heating can eliminate its formation. nih.gov

Table 1: Impact of Reaction Parameters on Impurity Formation (General Examples)

| Parameter | Potential Impact on Dimer Formation | Optimization Strategy |

| Temperature | Higher temperatures can sometimes accelerate side reactions leading to dimer formation. nih.gov | Lowering the reaction temperature, balancing yield and reaction time. nih.gov |

| Solvent | The polarity and boiling point of the solvent can influence reaction pathways and solubility of intermediates, potentially promoting or inhibiting dimer formation. nih.govnih.gov | Screening a variety of solvents to identify one that disfavors the dimerization reaction. nih.govnih.gov |

| Reagents/Bases | The type and strength of bases or other reagents can catalyze unintended side reactions. nih.gov | Selecting milder or alternative reagents that do not promote the formation of the dimer impurity. nih.gov |

| Atmosphere | The presence of oxygen can lead to oxidative side reactions that may be precursors to dimerization. nih.gov | Conducting the reaction under an inert atmosphere (e.g., nitrogen). nih.gov |

This table provides generalized examples based on common chemical principles and may not be specific to Milnacipran (B1663801) Dimer Impurity B.

In-process purification steps are critical for removing impurities that are formed despite optimized reaction conditions. These steps can include:

Crystallization: This is a powerful technique for purifying intermediates and the final API. The choice of solvent is critical, as the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while the impurity remains in the mother liquor. A patent related to milnacipran purification mentions the use of various solvents for purification, including alcohols like methanol (B129727) and isopropanol, as well as water and ketones. google.com

Washing: Washing the organic layer with water or an aqueous solution can remove water-soluble impurities. google.com

Filtration: Filtration, sometimes aided by filter aids like dicalite or activated charcoal, can be used to remove particulate impurities and certain types of dimer impurities that may have low solubility in the reaction solvent. google.com

These purification steps can be applied to intermediates at various stages of the synthesis, preventing the carry-over of impurities into the final product. google.com

The quality of starting materials and intermediates has a direct impact on the impurity profile of the final API. researchgate.net Impurities present in raw materials can be carried through the synthetic process or can participate in side reactions to form new impurities. google.com Therefore, it is essential to:

Establish strict quality control specifications for all raw materials and intermediates.

Develop analytical methods to detect and quantify critical impurities in starting materials.

Select vendors who can consistently provide high-purity materials.

By controlling the quality of the inputs, the formation of impurities, including dimers, can be significantly reduced. nih.gov

Process Analytical Technology (PAT) in Impurity Control

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling pharmaceutical manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. news-medical.netglobalresearchonline.net This approach aims to ensure final product quality by building it into the process from the start. globalresearchonline.net The implementation of PAT is a strategic move to shift from traditional, often slower, offline quality testing to real-time, in-process monitoring and control. globalresearchonline.netnih.gov

The core of the PAT framework revolves around the principle of Quality by Design (QbD), which emphasizes a deep understanding of the product and the manufacturing process. longdom.org By identifying critical process parameters (CPPs) that affect critical quality attributes (CQAs) of the drug product, PAT enables the development of a robust control strategy. nih.govlongdom.org This proactive approach to quality assurance helps in minimizing process variability and its impact on the final product. longdom.org

For the control of specific impurities like Milnacipran Dimer Impurity B, PAT offers a significant advantage. By integrating advanced analytical tools directly into the production line, it is possible to monitor the formation of the dimer in real-time. ispe.org This allows for immediate adjustments to process parameters to prevent the impurity concentration from exceeding predefined limits. ispe.org

Key PAT Tools and Their Application in Impurity Control:

A variety of analytical techniques can be employed within a PAT framework for impurity monitoring. longdom.org These tools can be used at-line, on-line, or in-line, providing data with minimal delay. researchgate.net

Spectroscopic Techniques:

Near-Infrared (NIR) Spectroscopy: NIR is a powerful, non-destructive technique that can be used to monitor key attributes like reactant concentration, blend uniformity, and the formation of impurities. globalresearchonline.net For this compound, an in-line NIR probe could be used to continuously monitor the reaction mixture and detect the spectral signature of the dimer as it forms.

Raman Spectroscopy: Similar to NIR, Raman spectroscopy provides detailed chemical information and can be used for real-time process monitoring. nih.gov It is particularly useful for analyzing solid and liquid samples and can distinguish between different molecular structures, making it suitable for identifying the dimer impurity. nih.gov

UV-Visible Spectroscopy: This technique can be applied to monitor the concentration of reactants and products in real-time, which can indirectly help in controlling the formation of impurities. globalresearchonline.net

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): While traditionally an offline method, advancements have led to at-line and on-line HPLC/UHPLC systems. scirp.org These can provide highly specific and sensitive measurements of impurity levels at critical stages of the manufacturing process. A validated UHPLC method for Milnacipran and its related substances has been developed, demonstrating its capability to resolve the drug from its impurities. scirp.org

The data generated from these PAT tools are often analyzed using chemometric models. ispe.org These multivariate statistical models can correlate the analytical data with the concentration of the impurity, enabling predictive control of the process. ispe.org

Monitoring and Trending of Dimer Impurity B Levels in Production Batches

A systematic approach to monitoring and trending the levels of this compound across production batches is crucial for maintaining consistent product quality and ensuring regulatory compliance. nih.gov This involves establishing a robust monitoring program that utilizes validated analytical methods and statistical process control (SPC) to track impurity levels over time. semanticscholar.org

The primary analytical technique for the quantitative determination of this compound is typically a stability-indicating HPLC or UHPLC method. scirp.org Such methods are validated to be specific, accurate, precise, and linear for the impurity , ensuring reliable measurements. scirp.org The method should be capable of separating the dimer impurity from Milnacipran and other potential process-related impurities and degradation products. scirp.org

Data Collection and Analysis:

For each production batch, samples are collected at predetermined stages of the manufacturing process and from the final active pharmaceutical ingredient (API). These samples are then analyzed using the validated analytical method to determine the concentration of this compound.

The results from each batch are compiled into a database to facilitate trend analysis. This data can be visualized using control charts, which are a fundamental tool of SPC. Control charts plot the impurity levels over time and include upper and lower control limits, which are statistically derived from historical data.

Interactive Data Table: Hypothetical Batch Data for this compound

| Batch Number | Date of Manufacture | Dimer Impurity B Level (%) | Within Control Limits |

| M-2024-001 | 2024-01-15 | 0.08 | Yes |

| M-2024-002 | 2024-02-20 | 0.09 | Yes |

| M-2024-003 | 2024-03-18 | 0.11 | Yes |

| M-2024-004 | 2024-04-22 | 0.10 | Yes |

| M-2024-005 | 2024-05-25 | 0.13 | No (Investigation Triggered) |

| M-2024-006 | 2024-06-19 | 0.09 | Yes |

This table presents hypothetical data for illustrative purposes.

Trending and Actionable Insights:

By analyzing the trends in Dimer Impurity B levels, manufacturers can gain valuable insights into the performance and consistency of their process.

Early Warning of Process Drifts: An upward trend in impurity levels, even if still within specification, can signal a subtle shift in the manufacturing process. This early warning allows for proactive investigation and corrective actions before a batch fails to meet quality standards.

Root Cause Analysis: When a batch exhibits an out-of-specification (OOS) or out-of-trend (OOT) result for the dimer impurity, a thorough investigation is initiated. The historical data from previous batches becomes invaluable in identifying potential root causes, such as variations in raw material quality, equipment performance, or operator error.

Process Improvement and Optimization: The long-term data on impurity levels can be used to identify opportunities for process improvement. For example, if a particular process step is consistently associated with higher levels of the dimer, efforts can be focused on optimizing that step to minimize impurity formation.

Demonstrating Process Control: A consistent and well-documented history of monitoring and controlling impurity levels provides strong evidence to regulatory agencies that the manufacturing process is robust and under a state of control. semanticscholar.org

Regulatory Science and International Frameworks for Pharmaceutical Impurity Management

Adherence to International Conference on Harmonisation (ICH) Guidelines

ICH Q3A (R2): Impurities in New Drug Substances

ICH Q3A(R2) provides guidance on the control of impurities in the active pharmaceutical ingredient (API), or new drug substance. europa.eu This guideline is crucial for managing impurities that arise during the manufacturing process and storage of Milnacipran (B1663801) itself, before it is formulated into a final product. jpionline.orgslideshare.netich.orgyoutube.com

Organic impurities, such as a potential Milnacipran dimer, are a key focus. jpionline.org The guideline establishes thresholds for reporting, identifying, and qualifying these impurities. youtube.comlgcstandards.com If Milnacipran Dimer Impurity B were detected in the Milnacipran drug substance, the manufacturer would be required to:

Report: Summarize all impurities found at levels above the reporting threshold.

Identify: Determine the chemical structure of any impurity present above the identification threshold.

Qualify: Evaluate the biological safety of any impurity that exceeds the qualification threshold. jpionline.orgich.org

ICH Q3B (R2): Impurities in New Drug Products

ICH Q3B(R2) complements Q3A and applies to impurities in the finished new drug product. ich.orggmp-compliance.org This guideline focuses on degradation products that can form over time due to the degradation of the drug substance or from reactions between the drug substance and excipients or the container closure system. europa.euslideshare.netich.org

Should this compound form as a degradation product in the final tablet, its control would be dictated by ICH Q3B(R2). slideshare.net The thresholds for reporting, identification, and qualification under this guideline are based on the Maximum Daily Dose (MDD) of the drug, linking the acceptable impurity level directly to patient exposure. europa.eupmda.go.jp

ICH Q3D: Elemental Impurities (if relevant to process contaminants)

ICH Q3D deals with the control of elemental impurities (e.g., residual metals from catalysts or manufacturing equipment) in drug products. ich.orgphytolab.comwestpharma.comedqm.eu While an organic compound like this compound is not an elemental impurity, the Q3D guideline is part of the comprehensive risk-based approach to controlling all potential contaminants. ich.orgphytolab.com

The relevance of ICH Q3D would be indirect. For instance, if a specific metal catalyst used in the synthesis of Milnacipran was found to promote the formation of the dimer impurity, the control of that elemental impurity under Q3D could be a critical part of the strategy to control the dimer itself. ich.orgshimadzu.com The guideline classifies 24 elements based on their toxicity and requires a risk assessment to evaluate their potential presence in the final drug product. westpharma.comedqm.eu

Reporting and Identification Thresholds for Pharmaceutical Impurities

The ICH guidelines establish specific thresholds that trigger the need for reporting and structural identification of impurities. gmpinsiders.com These thresholds are not arbitrary; they are based on the maximum daily dose (MDD) of the drug to ensure patient safety. For Milnacipran, the recommended dose is typically 100 mg/day, with a maximum studied dose of 200 mg/day. drugs.comfda.govnih.govmedscape.comfda.gov

Based on an MDD of 200 mg/day, the following ICH Q3B(R2) thresholds would apply to a degradation product like this compound in the drug product:

| Threshold Type | Applicable Limit (>10 mg to 2 g MDD) | Calculated Intake at 200 mg MDD | Regulatory Action Required |

|---|---|---|---|

| Reporting | 0.1% | 0.2 mg/day | The impurity must be reported in regulatory filings if present at or above this level. pmda.go.jp |

| Identification | 0.2% or 2 mg TDI, whichever is lower | 0.4 mg/day | The chemical structure must be determined if the impurity is present at or above this level. gmpinsiders.comikev.org |

| Qualification | 0.2% or 2 mg TDI, whichever is lower | 0.4 mg/day | Biological safety data must be gathered to justify the proposed acceptance limit if the impurity is present at or above this level. europa.euich.org |

TDI: Total Daily Intake

Regulatory Expectations for Structural Elucidation of Unknown Impurities

When an unknown impurity such as this compound is detected above the identification threshold, regulatory agencies require a thorough investigation to determine its chemical structure. rssl.combruker.com This process, known as structural elucidation, is essential for assessing the impurity's potential toxicity and for understanding its mechanism of formation. humanjournals.comspectroscopyonline.com

The typical workflow involves a combination of advanced analytical techniques:

Isolation: The first step is to isolate the impurity from the API or drug product matrix. This is often achieved using preparative chromatographic techniques like Preparative High-Performance Liquid Chromatography (Prep-HPLC). frontiersin.orgregistech.com

Characterization: Once a sufficient amount of the purified impurity is obtained, a suite of spectroscopic methods is employed to piece together its structure. bruker.comregistech.com

| Analytical Technique | Information Provided |

|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Provides the accurate mass of the molecule, allowing for the determination of its elemental composition (molecular formula). registech.com |

| Tandem Mass Spectrometry (MS/MS) | Fragments the impurity molecule and analyzes the resulting pieces to reveal information about its substructures and connectivity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR) | Offers detailed information about the carbon-hydrogen framework and how different parts of the molecule are connected, which is crucial for confirming the exact structure and stereochemistry. frontiersin.orgbruker.comenamine.net |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule (e.g., C=O, N-H, O-H). rssl.com |

Role of Impurity Reference Standards in Regulatory Compliance

Once the structure of this compound is confirmed, the synthesis and qualification of a reference standard become paramount for regulatory compliance. cambrex.compharmtech.com A reference standard is a highly purified and well-characterized sample of the impurity. lgcstandards.comcambrex.com

Impurity reference standards are indispensable for several key activities in pharmaceutical quality control:

Method Validation: They are used to validate analytical methods (e.g., HPLC) to ensure they can accurately and reliably detect and quantify the impurity.